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Introduction

The landscape of topical analgesics is continually evolving, with novel formulations and
mechanisms of action being explored to address the significant unmet need for effective and
safe pain management. Capsaicin, a well-established TRPV1 receptor agonist, has long been
a cornerstone in the treatment of neuropathic and musculoskeletal pain. This guide provides a
comparative overview of capsaicin and "MSK-195."

Initial research indicates that "MSK-195" is not a designated compound for topical pain relief.
The term is linked to several distinct entities, including the cancer therapeutic selitrectinib
(LOXO-195), a formulation of S-adenosylmethionine for depression (MSI-195), and a specific
residue in the MSK1 protein. For the purpose of a relevant comparison within the topical
analgesic space, this guide will focus on MSK-1001, an investigational topical anesthetic gel,
as a representative of a different class of topical pain management agents. MSK-1001 is a
sterile formulation of lidocaine, epinephrine, and tetracaine (LET) designed to minimize the
pain associated with the injection of a local anesthetic for lacerations.

This comparison will, therefore, juxtapose the established, long-acting neuro-desensitizing
effects of capsaicin with the rapid, short-acting local anesthetic properties of MSK-1001,
providing a valuable resource for researchers and drug development professionals.
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Mechanism of Action
Capsaicin: Selective Defunctionalization of Nociceptors

Capsaicin is the pungent component of chili peppers that produces a burning sensation.[1] Its
analgesic properties stem from its selective action on a subpopulation of sensory neurons
known as nociceptors.[2]

o TRPV1 Receptor Activation: Capsaicin binds to the Transient Receptor Potential Vanilloid 1
(TRPV1) receptor, which is a non-selective cation channel primarily found on the terminals of
Ad and C fiber primary afferents.[3]

o Neuronal Depolarization: The binding of capsaicin to TRPV1 opens the channel, allowing an
influx of sodium (Na+) and calcium (Ca2+) ions. This influx leads to depolarization of the
neuron, firing of action potentials, and the initial sensation of burning pain.[3][4]

o Desensitization and Defunctionalization: Prolonged exposure to capsaicin leads to a state of
"defunctionalization” or desensitization of the nociceptor.[1] This is achieved through several
mechanisms, including the inhibition of voltage-dependent sodium and calcium currents,
which suppresses further action potential firing.[3] This sustained desensitization is the basis
for its long-lasting analgesic effect.
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Figure 1. Signaling pathway of capsaicin-induced analgesia.

MSK-1001 (LET): Local Anesthesia via Sodium Channel
Blockade

MSK-1001 is a proprietary sterile gel formulation of lidocaine, epinephrine, and tetracaine.[5] Its
mechanism is fundamentally different from capsaicin, providing rapid, localized anesthesia.

o Lidocaine and Tetracaine: These are local anesthetics that block voltage-gated sodium
channels in the neuronal cell membrane. By preventing the influx of sodium ions, they inhibit
the initiation and conduction of nerve impulses, thereby blocking the sensation of pain.

e Epinephrine: This is a vasoconstrictor that reduces local blood flow. Its inclusion in the
formulation serves to slow the systemic absorption of lidocaine and tetracaine, thereby
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prolonging the duration of the local anesthetic effect and reducing the risk of systemic

toxicity.
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Figure 2. Mechanism of action for MSK-1001 (LET).

Comparative Efficacy Data

Direct comparative trials between MSK-1001 and capsaicin are not available due to their
distinct indications. The following tables summarize efficacy data from separate clinical studies.

Table 1: Clinical Efficacy of Capsaicin
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Condition

Capsaicin
Concentration

Study Duration

Outcome
Measure

Efficacy
Results

Post-herpetic

Mean reduction

48.4% reduction

) 8% patch 12 weeks ) from baseline to
Neuralgia in NPRS score
Weeks 1-8.[6]
. 53% reduction
Surgical )
) ) Average pain vs. 17% for
Neuropathic Pain  0.075% cream 8 weeks ]
reduction placebo (P =
(Cancer)
.01).[7][8]
Baseline score of
Diabetic Change in mean 5.4 dropped to
Peripheral 8% patch 24 weeks daily pain 3.2 by week 24
Neuropathic Pain intensity (NPRS) (40.7%
reduction).[9][10]
OA: 33%
- reduction; RA:
Osteoatrthritis _
) 57% reduction (P
(OA) & Mean reduction
] 0.025% cream 4 weeks ) ) =0.033and P =
Rheumatoid in pain
- 0.003 vs.
Arthritis (RA)
placebo,

respectively).[11]

Table 2: Clinical Efficacy of MSK-1001

As MSK-1001 is an investigational drug, publicly available, peer-reviewed clinical trial data is

limited. The primary endpoint for such a product would typically be the reduction in pain

associated with a procedure, often measured on a Visual Analog Scale (VAS) or Numeric Pain
Rating Scale (NPRS).
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MSK-1001 .
. . Outcome Efficacy
Condition (LET) Study Duration
. Measure Results
Formulation
Data not yet
publicly available
Pain from Lidocaine, Sindl Pain of local in peer-reviewed
ingle
Laceration Epinephrine, g- ) anesthetic literature. Aims to
. . application s s .
Repair Tetracaine Gel injection minimize pain

associated with

injection.[5]

Experimental Protocols
Protocol: Phase lll, Placebo-Controlled Trial of 0.075%
Capsaicin Cream for Surgical Neuropathic Pain

o Objective: To determine the efficacy of topical capsaicin cream in reducing postsurgical
neuropathic pain in cancer patients.[7][8]

o Study Design: A double-blind, placebo-controlled, crossover trial.
o Participants: 99 assessable patients with postsurgical neuropathic pain.[7][8]

 Intervention: Patients were randomized to receive 8 weeks of either 0.075% capsaicin cream
or an identical-appearing placebo cream, followed by an 8-week crossover to the other
treatment. The cream was applied to the painful site four times daily.[7][8]

e Primary Outcome: Patient-reported pain scores, assessed weekly via questionnaires.[8]

o Key Findings: The capsaicin cream resulted in a significantly greater pain reduction (53%)
compared to placebo (17%) after the initial 8-week period.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK91435/
https://www.ncbi.nlm.nih.gov/books/NBK91435/
https://www.clinicaltrials.gov/study/NCT01912196
https://www.mskpharma.com/msk-1001.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6494263/
https://www.biospace.com/msi-methylation-sciences-msi-announces-results-from-the-horizon-phase-2-trial-for-its-novel-treatment-msi-195-for-major-depressive-disorder-mdd
https://pmc.ncbi.nlm.nih.gov/articles/PMC6481750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6481750/
https://pubmed.ncbi.nlm.nih.gov/39460722/
https://pubmed.ncbi.nlm.nih.gov/39460722/
https://mskvremya.ru/article/2023/1473-kontr-nastup-interaktivnaya-karta-boevyh-deistviy-na-ukraine
https://www.medcentral.com/meds/pain/topical-analgesics-chronic-pain-conditions
https://www.benchchem.com/product/b1677548#comparing-the-efficacy-of-msk-195-to-capsaicin
https://www.benchchem.com/product/b1677548#comparing-the-efficacy-of-msk-195-to-capsaicin
https://www.benchchem.com/product/b1677548#comparing-the-efficacy-of-msk-195-to-capsaicin
https://www.benchchem.com/product/b1677548#comparing-the-efficacy-of-msk-195-to-capsaicin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1677548?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677548?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

